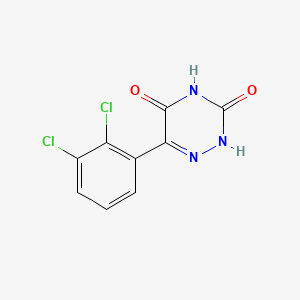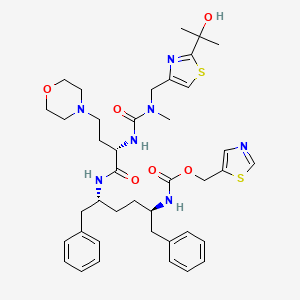
カンデサルタンシレキセチルエチルエステル
概要
説明
N-Cilexetil Candesartan Ethyl Ester is a pharmacological compound belonging to the class of angiotensin II receptor blockers. It is primarily used in the management of hypertension and related cardiovascular disorders. This compound is a prodrug, which means it is converted into its active form, candesartan, in the body. Candesartan works by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure.
科学的研究の応用
N-Cilexetil Candesartan Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in studies of ester hydrolysis and angiotensin II receptor antagonism.
Biology: Used in studies of cardiovascular physiology and the renin-angiotensin system.
Medicine: Used in the development of new antihypertensive drugs and in clinical studies of hypertension and related disorders.
Industry: Used in the production of antihypertensive medications and in the development of new pharmaceutical formulations.
作用機序
Target of Action
N-Cilexetil Candesartan Ethyl Ester, also known as Candesartan cilexetil, primarily targets the type-1 angiotensin II receptor (AT1) . This receptor is found in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance .
Mode of Action
Candesartan cilexetil works by selectively blocking the binding of angiotensin II to the AT1 receptor . This action inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II . As a result, it prevents the blood pressure increasing effects of angiotensin II .
Biochemical Pathways
The primary biochemical pathway affected by Candesartan cilexetil is the RAAS . By blocking the AT1 receptor, Candesartan cilexetil antagonizes the effects of angiotensin II, a key component of the RAAS . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys .
Pharmacokinetics
Candesartan cilexetil is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The elimination of candesartan is primarily as unchanged drug in the urine and, by the biliary route, in the feces . After single and repeated administration, the pharmacokinetics of candesartan are linear for oral doses up to 32 mg of candesartan cilexetil .
Result of Action
The primary result of Candesartan cilexetil’s action is a decrease in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
生化学分析
Biochemical Properties
N-Cilexetil Candesartan Ethyl Ester is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . Candesartan confers blood pressure lowering effects by antagonizing the hypertensive effects of angiotensin II via the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
N-Cilexetil Candesartan Ethyl Ester, through its active metabolite candesartan, lowers blood pressure by antagonizing the RAAS . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Molecular Mechanism
The molecular mechanism of action of N-Cilexetil Candesartan Ethyl Ester involves its conversion to candesartan, which competes with angiotensin II for binding to the AT1 receptor . This competition prevents the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
In spontaneously hypertensive rats, a single oral dose of N-Cilexetil Candesartan Ethyl Ester reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect lasted for more than 1 week .
Dosage Effects in Animal Models
In animal models, the effects of N-Cilexetil Candesartan Ethyl Ester vary with different dosages . For example, a single oral dose of 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .
Metabolic Pathways
The primary metabolic pathway of N-Cilexetil Candesartan Ethyl Ester involves its conversion to candesartan . Candesartan is minimally metabolized in the liver via glucuronidation and oxidation .
Transport and Distribution
N-Cilexetil Candesartan Ethyl Ester is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the AT1 receptor, which is typically located on the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cilexetil Candesartan Ethyl Ester involves several steps. One common method includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of 4-chlorobenzyl cyanide with 2-nitrobenzyl bromide in the presence of a base to form the biphenyl intermediate.
Reduction of the nitro group: The nitro group in the biphenyl intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the tetrazole ring: The amine is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Esterification: The resulting compound is esterified with ethyl chloroformate to form N-Cilexetil Candesartan Ethyl Ester.
Industrial Production Methods
Industrial production of N-Cilexetil Candesartan Ethyl Ester typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-Cilexetil Candesartan Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group is hydrolyzed in the body to form the active metabolite, candesartan.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can undergo substitution reactions, particularly at the biphenyl and tetrazole rings.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs under physiological conditions in the body, catalyzed by esterases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Candesartan: The major product formed from the hydrolysis of N-Cilexetil Candesartan Ethyl Ester.
Oxidized derivatives: Various oxidized derivatives can be formed depending on the specific conditions and reagents used.
類似化合物との比較
N-Cilexetil Candesartan Ethyl Ester is similar to other angiotensin II receptor blockers such as losartan, valsartan, and irbesartan. it has several unique features:
Higher potency: Candesartan has been shown to have higher potency compared to losartan and valsartan.
Longer duration of action: Candesartan has a longer duration of action, allowing for once-daily dosing.
Better tolerability: Candesartan is associated with fewer side effects, particularly a lower incidence of cough compared to ACE inhibitors.
List of Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Olmesartan
特性
IUPAC Name |
ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAVCSABPBKRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)



![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)




